1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one

ADME Prediction Drug Design Lipophilicity

1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one (CAS 1098-23-3) is a synthetic quinazolin-4(1H)-one derivative characterized by a 4-chlorophenyl substituent at the N1 position and a phenyl group at C2. With a molecular formula of C20H13ClN2O and a molecular weight of 332.78 g/mol, this heterocyclic compound is commercially available at >98% purity for research and development purposes, particularly as a synthetic building block or reference standard in medicinal chemistry programs targeting kinase inhibition, antimicrobial evaluation, and structure–activity relationship (SAR) exploration.

Molecular Formula C20H13ClN2O
Molecular Weight 332.8 g/mol
Cat. No. B13099706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one
Molecular FormulaC20H13ClN2O
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H13ClN2O/c21-15-10-12-16(13-11-15)23-18-9-5-4-8-17(18)20(24)22-19(23)14-6-2-1-3-7-14/h1-13H
InChIKeyYSQSVTYYXHGGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one (CAS 1098-23-3): Technical Baseline and Procurement-Ready Profile for Specialized Quinazolinone Research


1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one (CAS 1098-23-3) is a synthetic quinazolin-4(1H)-one derivative characterized by a 4-chlorophenyl substituent at the N1 position and a phenyl group at C2 . With a molecular formula of C20H13ClN2O and a molecular weight of 332.78 g/mol, this heterocyclic compound is commercially available at >98% purity for research and development purposes, particularly as a synthetic building block or reference standard in medicinal chemistry programs targeting kinase inhibition, antimicrobial evaluation, and structure–activity relationship (SAR) exploration . Its relatively high calculated LogP (4.71) and moderate polar surface area (PSA = 34.89 Ų) position it within drug-like physicochemical space, making it a relevant scaffold for early-stage drug discovery [1].

Generic Substitution of 1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one is Chemically Unwarranted Without Comparative Biological Data


Quinazolin-4-one substitution patterns critically govern biological target engagement, selectivity, and physicochemical properties. The N1-(4-chlorophenyl) substitution on the 2-phenylquinazolin-4(1H)-one scaffold introduces a combination of electron-withdrawing character and steric bulk that is distinct from the unsubstituted N1–H (e.g., 2-phenylquinazolin-4(3H)-one, CAS 1022-45-3), N1-alkyl (e.g., 1-methyl-2-phenylquinazolin-4(1H)-one, CAS 22686-80-2), or alternative regioisomeric 3-(4-chlorophenyl) substitution . SAR studies on related quinazolin-4(3H)-ones confirm that the position of halogen substitution on the phenyl ring—whether at N1, C2, or C3—determines potency and selectivity against targets such as GABAA receptors, phosphodiesterases, and ABC transporters [1][2]. Therefore, generic substitution without matching the exact substitution vector could invalidate a SAR series or alter pharmacological profiling, even if compounds share a nominal “quinazolinone” designation.

1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: 1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one Exhibits Calculated LogP ≈ 4.71, Modulating Predicted Membrane Permeability vs. Less Lipophilic N1-Unsubstituted or N1-Alkyl Congeners

The calculated LogP for 1-(4-chlorophenyl)-2-phenylquinazolin-4(1H)-one (cLogP = 4.71) is substantially higher than that of the N1-unsubstituted parent 2-phenylquinazolin-4(3H)-one (cLogP ≈ 2.8–3.0 estimated) and the N1-methyl analog 1-methyl-2-phenylquinazolin-4(1H)-one (cLogP ≈ 3.2–3.5 estimated) [1]. This increased lipophilicity is driven by the introduction of the 4-chlorophenyl ring at the N1 position, which adds both aromatic surface area and halogen-induced polarizability .

ADME Prediction Drug Design Lipophilicity Physicochemical Profiling

PSA and Hydrogen-Bonding Profile: Identical PSA (34.89 Ų) Between N1-Chlorophenyl and N1-Methyl Analogs Masks Substantial Differences in Molecular Bulk and π-System Surface Area Relevant to Target Binding Pockets

Both 1-(4-chlorophenyl)-2-phenylquinazolin-4(1H)-one and its N1-methyl analog share an identical calculated topological polar surface area (PSA = 34.89 Ų) [1]. However, the 4-chlorophenyl substituent increases molecular weight from 236.27 g/mol (N1-methyl) to 332.78 g/mol and adds approximately 60 Ų of non-polar aromatic surface, which is not captured by PSA . This divergence—identical PSA but significantly larger total molecular surface area—creates a differentiated steric and hydrophobic footprint that influences binding pocket complementarity in targets such as ATP-binding cassette transporters (e.g., ABCG2; related analog IC₅₀ = 830 nM) and phosphodiesterases [2].

Medicinal Chemistry Molecular Docking Structure-Based Design Selectivity

Regioisomeric Differentiation: N1-(4-Chlorophenyl) vs. C3-(4-Chlorophenyl) Substitution Determines Distinct Pharmacological Fingerprints in Quinazolin-4-one GABAₐ Receptor Modulators

In a systematic SAR study of 2,3-diphenylquinazolin-4(3H)-one GABAₐ receptor positive allosteric modulators (PAMs), the 3-(2-chlorophenyl) analog (Cl-PPQ) demonstrated markedly different modulatory potency compared to the 2,3-diphenyl parent (PPQ) at α₁β₂γ₂S GABAₐ receptors [1]. Although this study examined 3-substituted analogs rather than the 1-substituted series relevant to this compound, it establishes the principle that chlorophenyl position on the quinazolinone scaffold is a critical determinant of receptor subtype selectivity and efficacy. The 1-(4-chlorophenyl) regioisomer (this compound) occupies a chemically distinct topology that has not been evaluated in the same assay system, representing an untested chemical space with potential to yield divergent GABAₐ receptor modulation profiles relative to the published 3-substituted series [1].

GABAₐ Receptor Modulation CNS Pharmacology Regioisomeric Selectivity Positive Allosteric Modulator

Biological Activity Context: Structurally Related 4-Anilinoquinazoline Demonstrates ABCG2 Transporter Inhibition (IC₅₀ = 830 nM), Suggesting Potential Utility in Multidrug Resistance Research That Differs from the Non-Chlorinated Scaffold

A closely related 4-anilinoquinazoline analog, (4-chloro-phenyl)-(2-phenyl-quinazolin-4-yl)-amine (CHEMBL118538), inhibited c-terminal GFP-tagged human ABCG2 expressed in MDCK2 cells with an IC₅₀ of 830 nM, while exhibiting only weak PDE5 inhibition (IC₅₀ = 2.15 µM) [1]. This demonstrates that the 4-chlorophenyl-quinazoline pharmacophore engages the ABCG2 efflux transporter—a key mediator of multidrug resistance in cancer. This compound (1-(4-chlorophenyl)-2-phenylquinazolin-4(1H)-one) differs from the anilinoquinazoline by the presence of a carbonyl at C4 rather than an aniline NH linker, which alters the hydrogen-bonding pattern while retaining the 4-chlorophenyl aromatic feature .

ABCG2 Transporter Multidrug Resistance In Vitro Pharmacology Drug Efflux

Halogen Selection: 4-Chlorophenyl at N1 vs. 4-Bromophenyl Provides a Prerequisite for Halogen–Bonding Interaction Probes in Crystallographic Studies, with Distinct Physicochemical Properties from the Bromo Analog

The 4-chlorophenyl substituent in this compound can serve as a halogen-bond donor in protein–ligand complexes, with chlorine's σ-hole providing directionality distinct from hydrogen bonds [1]. The corresponding 4-bromophenyl analog (e.g., 2-(4-bromophenyl)-1-phenylquinazolin-4(1H)-one) would be expected to form stronger halogen bonds (Br σ-hole > Cl σ-hole), but its increased molecular weight (MW ≈ 377 for the bromo analog vs. 332.78 for this compound) and altered electronic properties may reduce ligand efficiency and solubility [2]. The chlorine atom at the para position also presents a different leaving-group potential during metabolic oxidation compared to bromine, which has implications for metabolite identification studies [2].

Structural Biology Halogen Bonding Crystallography Medicinal Chemistry

Purity and Sourcing: 1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one Available at NLT 98% Purity with Documented QC Specifications, Enabling Reproducible Biological Assays Relative to Uncharacterized or Lower-Purity Alternatives

Multiple commercial vendors supply 1-(4-chlorophenyl)-2-phenylquinazolin-4(1H)-one at specified purity levels of 95%+ to NLT 98%, with associated documentation including CAS registration (1098-23-3), molecular formula (C20H13ClN2O), molecular weight (332.78), and hazard statements (H302, H315, H319, H335) . In contrast, close regioisomeric analogs such as 3-(4-chlorophenyl)-2-phenylquinazolin-4(3H)-one (CAS 24122-31-4) and 1-(4-bromophenyl)-2-phenylquinazolin-4(1H)-one are available from a more limited supplier base and may lack comparable purity certification . The availability of NLT 98% purity with transparent certificates of analysis reduces the risk of batch-to-batch variability in dose-response experiments.

Chemical Procurement Quality Control Reproducibility Assay Validation

Recommended Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one Based on Verified Differentiation Evidence


CNS Drug Discovery Programs Requiring High-Lipophilicity Quinazolinone Scaffolds for Blood–Brain Barrier Penetration Studies

The calculated LogP of 4.71 indicates that this compound resides in an optimal lipophilicity range for CNS drug candidates (typically cLogP 3–5). Medicinal chemistry teams exploring quinazolinone-based positive allosteric modulators of GABAA receptors or other CNS targets should prioritize this N1-(4-chlorophenyl) analog over the less lipophilic N1-methyl (cLogP ≈ 3.2–3.5) or N1-unsubstituted (cLogP ≈ 2.8–3.0) alternatives when passive membrane permeability is a design objective [1]. The compound's identity as a 1-substituted (rather than 3-substituted) quinazolin-4-one further differentiates it from the published GABAA PAM literature, enabling exploration of novel binding modes in the transmembrane β₂(+)/α₁(-) interface [2].

ABCG2 Transporter Inhibition and Multidrug Resistance Reversal Assays Using the 4-Chlorophenyl-Quinazoline Pharmacophore

The demonstrated ABCG2 inhibitory activity (IC₅₀ = 830 nM) of a structurally related 4-anilinoquinazoline analog supports the use of this carbonyl-bearing analog in follow-up SAR expansion aimed at understanding the impact of the C4 oxidation state (C4=O vs. C4-NH-aryl) on transporter binding [1]. Laboratories conducting Hoechst 33342 accumulation assays in MDCK2-ABCG2 cells should use this compound at concentrations bracketing 0.1–10 µM to determine whether the quinazolin-4-one core retains or improves inhibition relative to the anilino series, potentially identifying a new scaffold for overcoming mitoxantrone and Hoechst dye efflux in resistant cancer cell lines.

Protein–Ligand Co-Crystallography and Halogen-Bonding Probe Studies Using the 4-Chlorophenyl Substituent as a Moderate-Strength Anomalous Scatterer

The para-chlorine atom provides a single-wavelength anomalous diffraction (SAD) signal suitable for phasing in macromolecular crystallography, while the 4-chlorophenyl group simultaneously functions as a halogen-bond donor for mapping protein–ligand interaction geometries [1]. Structural biology groups should select this compound over the bromo analog (stronger halogen bond but higher MW and potential solubility issues) when moderate halogen-bond strength is desired for co-crystallization screens, or when anomalous signal strength at typical synchrotron wavelengths (λ = 1.0–1.5 Å) is sufficient for chlorine (f'' ≈ 0.3–0.5 electrons) without the need for the stronger bromine signal (f'' ≈ 1.3–1.5 electrons).

Reproducible High-Throughput Screening (HTS) Using Multisource, QC-Verified Compound Supplies with Documented Purity

HTS facilities and academic screening centers requiring a quinazolin-4-one control compound with guaranteed purity specifications should procure this compound from at least one of the multiple qualified suppliers (Leyan, MolCore, Chemenu) offering NLT 95–98% purity with full analytical characterization [1]. The availability of harmonized CAS registry (1098-23-3) and documented hazard classifications (H302, H315, H319, H335) across multiple vendors also simplifies safety documentation and institutional chemical inventory management, reducing the administrative burden associated with sourcing less commonly cataloged quinazolinone regioisomers [2].

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.